molecular formula C12H12N2O2 B12114446 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B12114446
M. Wt: 216.24 g/mol
InChI Key: BABACYAUNUUFDZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxoquinolin-1(4H)-yl)acetamide is a quinolinone derivative characterized by a 4-oxoquinoline core substituted with a methyl group at position 2 and an acetamide moiety at position 1. These analogs are synthesized via coupling reactions, such as Sonogashira cross-coupling or reflux with anhydrides, and characterized via NMR, MS, and elemental analysis . They exhibit diverse biological activities, including antioxidant, antitubercular, and anticancer properties, depending on substituent modifications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2-methyl-4-oxoquinolin-1-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-8-6-11(15)9-4-2-3-5-10(9)14(8)7-12(13)16/h2-6H,7H2,1H3,(H2,13,16)

InChI Key

BABACYAUNUUFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide typically involves the reaction of 2-methyl-4-oxoquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

The compound serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with potentially enhanced properties.

Biology

Research indicates that 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide exhibits significant antimicrobial and antiviral activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Medicine

The compound is under investigation for its potential therapeutic applications, particularly in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can disrupt cancer cell proliferation.

Industry

In industrial applications, 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for various chemical processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

In vitro studies on cancer cell lines showed that treatment with 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide resulted in a dose-dependent decrease in cell viability. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related quinazolinone and heterocyclic acetamide derivatives, as direct data for quinolinone analogs are scarce. Key differences in synthesis, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (ID) Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Quinazolinone Methyl (C2), Phthalimide-acetamide High (exact yield not reported) Not reported Antioxidant (DPPH assay), MAO B/COX-2 inhibition
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone Chloro (C6), Methyl (C2), Phenyl Not reported Not reported Potent InhA inhibitor (antitubercular)
(E)-2-(2-Styryl-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide (11m–o) Quinazolinone Styryl (C2), 4-Methoxyphenyl-acetamide 29–60 274–317 Anticancer (mechanism under study)
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Quinazolinone Hydroxy/methylphenyl-acetamide 38 242–244 Not reported
Pyrazolo[3,4-b]quinoline acetamide derivatives (10, 11) Pyrazoloquinoline Methyl (C4), Phenyl (C2) Moderate Not reported High TSPO affinity (anxiolytic/neuroprotective)
Coumarin-acetamide derivatives Coumarin Arylidene, thiazolidinone Not reported Not reported Antioxidant (superior to ascorbic acid)

Key Findings

Structural Influence on Synthesis and Physicochemical Properties Substituent Effects: Bulky groups (e.g., styryl in 11m–o) reduce synthesis yields (29–60%) compared to simpler acetamides (e.g., 4d: 38–83%) . Electron-withdrawing groups (e.g., chloro in ) may enhance thermal stability, as seen in high melting points (274–317°C for styryl derivatives) . Heterocycle Core: Quinazolinone derivatives generally exhibit higher melting points than coumarin or pyrazoloquinoline analogs, likely due to increased hydrogen bonding .

Biological Activity Antioxidant Potential: Quinazolinone-phthalimide hybrids (e.g., 1a) show moderate DPPH scavenging activity, while coumarin derivatives outperform ascorbic acid . Antimicrobial and Anticancer Effects: Chloro and methyl substituents enhance antitubercular activity (e.g., InhA inhibition in ). Styryl-substituted quinazolinones (11m–o) are investigated for anticancer mechanisms . CNS Targets: Pyrazoloquinoline acetamides exhibit high TSPO affinity, suggesting neuroprotective applications .

Pharmacokinetic Predictions Quinazolinone derivatives (e.g., 1a) are predicted to have good blood-brain barrier permeability and intestinal absorption, making them suitable for CNS-targeted therapies .

Biological Activity

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique quinoline structure, has garnered attention due to its potential therapeutic applications. This article reviews the biological activities of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is C12H12N2O2, with a molecular weight of 216.24 g/mol. Its structure includes a quinoline core with a methyl and an oxo group, combined with an acetamide functional group. This specific arrangement contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of key enzymes critical for bacterial growth and replication.

Antiviral Activity

In addition to its antibacterial effects, this compound has demonstrated antiviral activity against viruses such as human herpes virus type 1 (HHV-1). The antiviral mechanism is thought to involve interference with viral replication processes, although specific pathways require further investigation .

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most notable biological activities of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13 and MMP-3. These enzymes play a crucial role in the degradation of extracellular matrix components in conditions like osteoarthritis (OA). Studies have shown that this compound can down-regulate the expression of these enzymes in chondrocytes stimulated by inflammatory cytokines such as IL-1β .

The biological activity of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits MMPs involved in cartilage degradation, providing a potential therapeutic avenue for treating OA.
  • Signaling Pathway Modulation : It has been observed to attenuate phosphorylation of key signaling molecules such as ERK and p38 MAPK, which are involved in inflammatory responses .

Case Studies and Experimental Findings

Recent studies have focused on the effects of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide on cell viability and gene expression in vitro:

  • Cell Viability Assays : Treatment with varying concentrations (0, 1, 2, 5, and 10 μg/mL) showed no significant cytotoxicity in OUMS27 chondrosarcoma cells, indicating a favorable safety profile for further exploration .
  • Gene Expression Analysis : Quantitative PCR revealed that the compound significantly reduced mRNA levels of MMP13 and ADAMTS9 in IL-1β-treated cells, suggesting its potential role in mitigating cartilage degradation associated with OA .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide:

Compound NameStructural FeaturesUnique Characteristics
2-methyl-4-oxoquinoline Lacks acetamide groupDifferent biological activities due to missing moiety
2-(4-oxoquinolin-1(4H)-yl)acetamide Similar quinoline structureVaries in reactivity and potential applications
3-B2 (analog) Contains methoxy groupsEnhanced activity against MMPs compared to parent compound

The structural uniqueness of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide enhances its interactions with various molecular targets, broadening its therapeutic applications compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide derivatives?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : Reacting quinazolinone precursors with aldehydes (e.g., m-nitrobenzaldehyde, piperonal) under reflux conditions in ethanol or toluene. For example, derivatives are synthesized by heating the precursor with aldehydes at 1:1.5–1:15.6 molar ratios for 18–43 hours .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., 0–8% MeOH in CH2Cl2) followed by recrystallization (e.g., ethyl acetate) to isolate pure compounds .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of derivatives?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, such as aromatic signals (δ 7.2–8.4 ppm) and carbonyl peaks (δ 168–170 ppm) .
  • EI-MS/ESI-MS : Determines molecular ions (e.g., m/z 460.34 [M<sup>+</sup>] for C24H17ClN4O4) and fragmentation patterns .
  • Elemental analysis : Validates calculated vs. observed molecular weights (e.g., 62.55 vs. 62.46 for C24H17ClN4O4) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of derivatives?

  • Molar ratios : Higher aldehyde ratios (e.g., 1:14.7 for m-bromobenzaldehyde) increase coupling efficiency .
  • Heating duration : Extended reflux times (e.g., 35 hours for piperonal derivatives) enhance product formation .
  • Catalysts : Use of LHMDS (Lithium Hexamethyldisilazide) in THF at -70°C improves regioselectivity in alkylation steps .

Q. How should researchers address discrepancies between calculated and observed molecular weights during characterization?

  • Purity assessment : Perform HPLC to detect impurities or byproducts .
  • Repetition : Re-synthesize the compound under controlled conditions to rule out experimental error .
  • Side reaction analysis : Investigate potential hydrolysis or oxidation pathways using TLC monitoring .

Q. What structure-activity relationship (SAR) insights exist for modifying the quinazolinone core?

  • Electron-withdrawing groups : Substituents like nitro (NO2) or bromo (Br) at the styryl position enhance cytotoxicity against cancer cell lines .
  • Methoxy substitutions : Para-methoxy groups on phenyl rings improve solubility without compromising activity .
  • Heterocyclic extensions : Adding triazino or pyrimidine moieties (e.g., compound 10 in ) modulates target binding affinity .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential?

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., breast MCF-7, liver HepG2) to measure IC50 values .
  • Mechanistic studies : Assess apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

  • Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .
  • Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry and tautomeric forms .

Methodological Guidelines

  • Synthetic troubleshooting : If yields are low (<50%), vary solvents (e.g., DMF for polar intermediates) or use microwave-assisted synthesis to reduce reaction times .
  • Data interpretation : Use software like MestReNova for NMR deconvolution and PubChem for reference spectra .

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